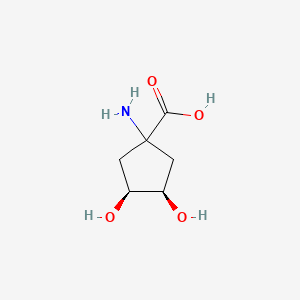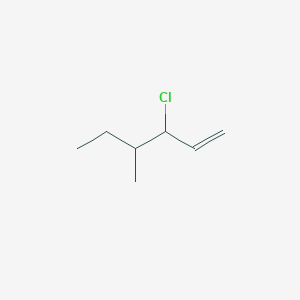
2,5-Dihydroxy-6,7-dimethoxyphenanthrene-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dihydroxy-6,7-dimethoxyphenanthrene-4-carboxylic acid is a phenanthrene derivative known for its unique chemical structure and potential biological activities This compound is characterized by the presence of two hydroxyl groups, two methoxy groups, and a carboxylic acid group attached to the phenanthrene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-6,7-dimethoxyphenanthrene-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable phenanthrene derivative.
Hydroxylation: Introduction of hydroxyl groups at the 2 and 5 positions using reagents like hydrogen peroxide or other oxidizing agents.
Methoxylation: Methoxy groups are introduced at the 6 and 7 positions using methylating agents such as dimethyl sulfate or methyl iodide.
Carboxylation: The carboxylic acid group is introduced at the 4 position through carboxylation reactions, often involving carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
2,5-Dihydroxy-6,7-dimethoxyphenanthrene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of phenanthrenequinones.
Reduction: Formation of dihydroxyphenanthrene derivatives.
Substitution: Formation of various substituted phenanthrene derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,5-Dihydroxy-6,7-dimethoxyphenanthrene-4-carboxylic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the NF-κB/COX-2 signaling pathway, reducing the production of pro-inflammatory cytokines
類似化合物との比較
2,5-Dihydroxy-6,7-dimethoxyphenanthrene-4-carboxylic acid can be compared with other phenanthrene derivatives such as:
6,7-Dihydroxy-2,4-dimethoxyphenanthrene: Similar structure but different substitution pattern, leading to distinct biological activities.
2,7-Dihydroxy-4,6-dimethoxyphenanthrene: Another phenanthrene derivative with different hydroxyl and methoxy group positions, affecting its chemical reactivity and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting biological activities.
特性
CAS番号 |
158848-26-1 |
|---|---|
分子式 |
C17H14O6 |
分子量 |
314.29 g/mol |
IUPAC名 |
2,5-dihydroxy-6,7-dimethoxyphenanthrene-4-carboxylic acid |
InChI |
InChI=1S/C17H14O6/c1-22-12-6-9-4-3-8-5-10(18)7-11(17(20)21)13(8)14(9)15(19)16(12)23-2/h3-7,18-19H,1-2H3,(H,20,21) |
InChIキー |
NIBUFVBDSYMAKU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C2C(=C1)C=CC3=CC(=CC(=C32)C(=O)O)O)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


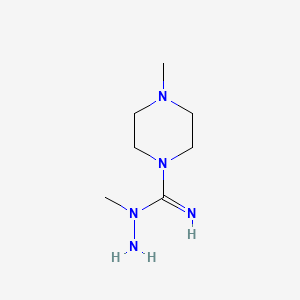
![Thieno[2,3-c]furan, 4-(ethylthio)-6-phenyl-](/img/structure/B15164954.png)
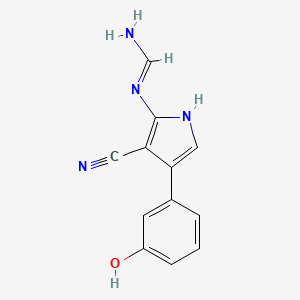
![6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine hydriodide](/img/structure/B15164966.png)
![4-[1-(4-Hydroxy-3,5-dimethylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B15164971.png)

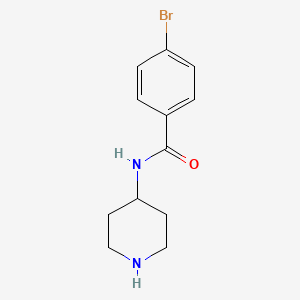
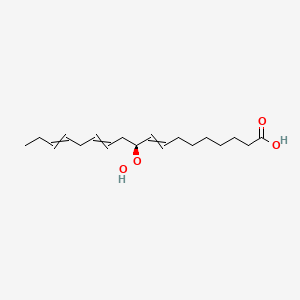

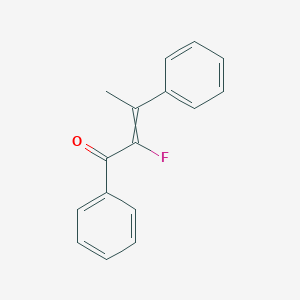
![4-Methyl-4-[(triphenylmethyl)peroxy]pent-2-ynal](/img/structure/B15165021.png)
